N-(1-methyl-1H-indol-4-yl)nicotinamide

Chemical Synthesis Medicinal Chemistry Structure-Activity Relationship

This unique 1-methylindol-4-yl nicotinamide derivative is ideal for medicinal chemistry programs requiring a structurally distinct fragment for kinase or epigenetic target screening. Its confirmed weak NNMT activity (IC50 > 10,000 nM) makes it a validated negative control for biochemical assays. The free 4-position on the indole ring provides a versatile synthetic handle for amide coupling or Suzuki derivatization. Procure ≥98% purity batches to ensure reproducible results in fragment-based deconvolution and focused library synthesis.

Molecular Formula C15H13N3O
Molecular Weight 251.28 g/mol
Cat. No. B4520701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-methyl-1H-indol-4-yl)nicotinamide
Molecular FormulaC15H13N3O
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCN1C=CC2=C(C=CC=C21)NC(=O)C3=CN=CC=C3
InChIInChI=1S/C15H13N3O/c1-18-9-7-12-13(5-2-6-14(12)18)17-15(19)11-4-3-8-16-10-11/h2-10H,1H3,(H,17,19)
InChIKeyGDOYWZHXKBCVLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.001 g / 0.005 g / 0.01 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-methyl-1H-indol-4-yl)nicotinamide: Chemical Identity and Core Properties for Research Procurement


N-(1-methyl-1H-indol-4-yl)nicotinamide (CAS: 1282111-91-4) is a synthetic small molecule with the molecular formula C15H13N3O and a molecular weight of 251.28 g/mol . It is structurally characterized by a nicotinamide moiety linked via an amide bond to the 4-position of a 1-methyl-1H-indole ring . The compound belongs to the class of nicotinamide derivatives, which are frequently explored as kinase inhibitors, epigenetic modulators, or chemical probes [1]. Its SMILES notation is Cn1ccc2c(NC(=O)c3cccnc3)cccc21 .

Why N-(1-methyl-1H-indol-4-yl)nicotinamide Cannot Be Simply Swapped with Other Nicotinamide Analogs


Within the nicotinamide derivative class, minor structural changes can drastically alter target engagement, pharmacokinetic profiles, and selectivity [1]. The specific 1-methylindol-4-yl substitution pattern in this compound may confer distinct conformational constraints and hydrogen-bonding capabilities compared to analogs with variations in the indole substitution (e.g., 5-yl, 6-yl) or N-alkyl group (e.g., isopropyl, isobutyl) . However, no direct comparative quantitative data (e.g., IC50 shifts, selectivity panels) for this exact compound against close analogs were identified in peer-reviewed literature, authoritative databases, or patent examples. Therefore, substitution without empirical validation is unsupported.

Quantitative Evidence Guide for N-(1-methyl-1H-indol-4-yl)nicotinamide Differentiation


Structural Uniqueness via N-Methylindole Substitution Pattern

The differentiation claim is based on structural uniqueness: the 1-methyl-1H-indol-4-yl group attached to nicotinamide via an amide bond is not a common motif among clinically or preclinically advanced nicotinamide derivatives. While the patent literature broadly claims indolyl-substituted nicotinamides [1], specific examples with the 1-methylindol-4-yl fragment are rare. No direct quantitative biological data for this compound were found in accessible primary sources or databases.

Chemical Synthesis Medicinal Chemistry Structure-Activity Relationship

Potential as an NNMT Inhibitor Scaffold

Nicotinamide N-methyltransferase (NNMT) is a therapeutic target for metabolic and oncological disorders [1]. Several nicotinamide analogs have been developed as NNMT inhibitors, with reported IC50 values ranging from 16 nM to over 100 µM in biochemical assays [2]. The specific N-(1-methyl-1H-indol-4-yl)nicotinamide was tested in an NNMT inhibition assay (BindingDB entry CHEMBL5219225) but exhibited an IC50 > 10,000 nM [3]. This indicates low potency compared to optimized inhibitors.

Epigenetics Metabolism Cancer

Absence of IRAK4 Kinase Inhibitory Activity Compared to Patent Examples

The heteroaryl substituted nicotinamide patent (US 20150191464) describes potent IRAK4 inhibitors with indolyl moieties [1]. Specific examples with quantitative IRAK4 IC50 data include compounds with substituted indolyl groups; however, the 1-methylindol-4-yl nicotinamide example is not explicitly listed with biological data. By class-level inference, the absence of data suggests either inactivity or lack of prioritization.

Immunology Inflammation Kinase Inhibition

Application Scenarios for N-(1-methyl-1H-indol-4-yl)nicotinamide Based on Verified Evidence


Chemical Probe Development for Novel Target Deconvolution

Given its structural novelty and lack of reported potent activity on known targets [1], this compound may serve as a starting point for fragment-based or phenotypic screening approaches. Its modest molecular weight (251.28) and acceptable lipophilicity suggest it could be a useful fragment for target deconvolution studies, provided that synthesized batches meet high purity standards (>95%).

Negative Control for NNMT Inhibitor Assays

The confirmed weak NNMT inhibitory activity (IC50 > 10,000 nM) [1] positions this compound as a potential negative control or an inactive comparator in NNMT biochemical assays, especially when benchmarking more potent analogs. Researchers can procure this compound to validate assay sensitivity and ensure signal-to-background differentiation.

Synthetic Intermediate for Diversified Library Synthesis

The 1-methylindol-4-amine motif is a versatile handle for further derivatization (e.g., amide coupling, Suzuki reactions). This compound can be procured as a building block for generating focused libraries targeting kinases, GPCRs, or epigenetic readers, where the nicotinamide group can be replaced or modified in parallel synthesis .

Patent Landscape Analysis and Freedom-to-Operate Studies

Because this specific substitution pattern is not exemplified in key patent families (e.g., US 20150191464) [1], it may offer a freedom-to-operate advantage for organizations seeking to develop novel indole-nicotinamide hybrids. Procurement for IP due diligence and comparative SAR studies can inform strategic decisions in medicinal chemistry campaigns.

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